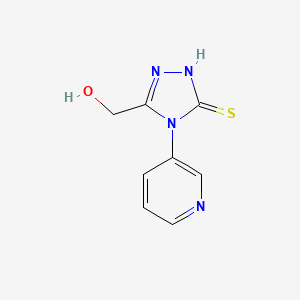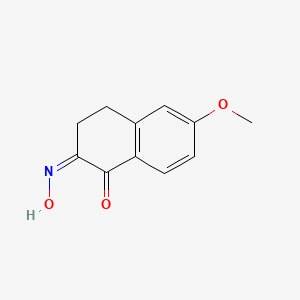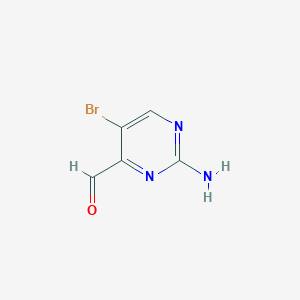![molecular formula C12H17NO2 B15069124 Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate CAS No. 34995-40-9](/img/structure/B15069124.png)
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,1-dimethyl-6-azaspiro[25]octa-4,7-diene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly under mild conditions without the use of metals . This method ensures high yields and the formation of products with consecutive quaternary centers.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of the one-pot synthesis approach can be scaled up for industrial applications. The mild reaction conditions and high yields make it a viable candidate for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate involves its interaction with molecular targets through its spiro structure. This interaction can influence various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-6-acetyl-6-azaspiro[2.5]octa-4,7-diene
- 6-Azaspiro[2.5]octa-4,7-diene-6-carboxylic acid, 2,2-dimethyl-, ethyl ester
Uniqueness
Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
Propiedades
Número CAS |
34995-40-9 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
ethyl 2,2-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-10(14)13-7-5-12(6-8-13)9-11(12,2)3/h5-8H,4,9H2,1-3H3 |
Clave InChI |
IAZOWSWWBGTDSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=CC2(CC2(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)




![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)


![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)




